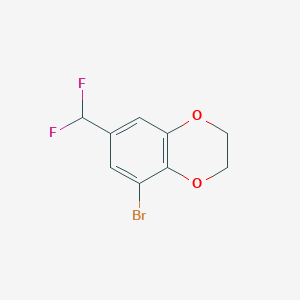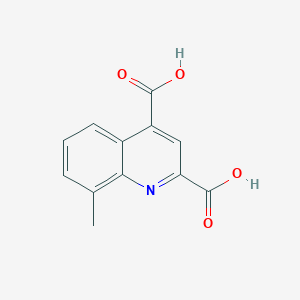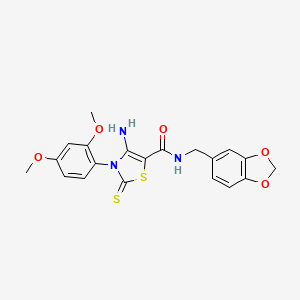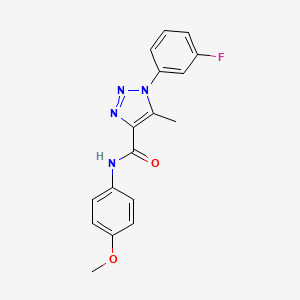
5-Bromo-7-(difluoromethyl)-2,3-dihydro-1,4-benzodioxine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-7-(difluoromethyl)-2,3-dihydro-1,4-benzodioxine, commonly known as BDF, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties. BDF is a heterocyclic compound that contains a benzodioxine ring system with a bromine atom and a difluoromethyl group attached to it.
作用機序
BDF inhibits VMAT2 by binding to its active site and preventing the transport of monoamine neurotransmitters into synaptic vesicles. This leads to a decrease in the release of monoamine neurotransmitters from presynaptic terminals, which ultimately affects neurotransmission.
Biochemical and Physiological Effects:
BDF has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that BDF inhibits the uptake of dopamine, serotonin, and norepinephrine in a dose-dependent manner. In vivo studies have shown that BDF decreases the release of dopamine in the striatum and reduces locomotor activity. BDF has also been shown to have anxiolytic and antidepressant-like effects in animal models.
実験室実験の利点と制限
BDF has several advantages for lab experiments. It is a potent and selective inhibitor of VMAT2, making it a useful tool for studying the role of VMAT2 in various physiological and pathological conditions. BDF is also stable and easy to handle, which makes it suitable for in vitro and in vivo experiments. However, BDF has some limitations. It has poor solubility in water, which makes it challenging to administer in vivo. BDF is also a relatively new compound, and its long-term effects are not well known.
将来の方向性
BDF has significant potential for future research. One of the future directions is to investigate the role of VMAT2 in various neurological and psychiatric disorders using BDF as a tool. BDF can also be used to study the mechanism of action of other drugs that affect monoamine neurotransmission. Additionally, future research can focus on improving the solubility and pharmacokinetic properties of BDF to make it more suitable for in vivo experiments.
Conclusion:
In conclusion, BDF is a unique compound that has gained significant attention in the scientific research community due to its potent and selective inhibition of VMAT2. BDF has various biochemical and physiological effects and has several advantages for lab experiments. However, it also has some limitations, and its long-term effects are not well known. Future research can focus on investigating the role of VMAT2 in various neurological and psychiatric disorders and improving the solubility and pharmacokinetic properties of BDF.
合成法
The synthesis of BDF involves a multi-step process that starts with the reaction of 2,3-dihydro-1,4-benzodioxine with N-bromosuccinimide (NBS) in the presence of a catalyst. This reaction leads to the formation of 5-bromo-2,3-dihydro-1,4-benzodioxine. The next step involves the reaction of 5-bromo-2,3-dihydro-1,4-benzodioxine with difluoromethyl bromide in the presence of a base. This reaction leads to the formation of BDF.
科学的研究の応用
BDF has been extensively used in scientific research due to its unique properties. BDF is a potent and selective inhibitor of the vesicular monoamine transporter 2 (VMAT2), which is responsible for the transport of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine into synaptic vesicles. BDF has been used to study the role of VMAT2 in various physiological and pathological conditions, including Parkinson's disease, schizophrenia, and addiction.
特性
IUPAC Name |
5-bromo-7-(difluoromethyl)-2,3-dihydro-1,4-benzodioxine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2O2/c10-6-3-5(9(11)12)4-7-8(6)14-2-1-13-7/h3-4,9H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTZIPHYHZHSHMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C=C2Br)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-7-(difluoromethyl)-2,3-dihydro-1,4-benzodioxine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate](/img/structure/B2495759.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2495766.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2495767.png)
![[(2R)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-2-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2495768.png)



![1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazin-6-ylmethanol;dihydrochloride](/img/structure/B2495772.png)
![N-(pyridin-3-ylmethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2495775.png)



